molecular formula C12H15FN4O B6644065 6-ethyl-5-fluoro-N-[1-(5-methyl-1,3-oxazol-2-yl)ethyl]pyrimidin-4-amine

6-ethyl-5-fluoro-N-[1-(5-methyl-1,3-oxazol-2-yl)ethyl]pyrimidin-4-amine

Cat. No.: B6644065
M. Wt: 250.27 g/mol
InChI Key: CZSQIIKKIZXENC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-ethyl-5-fluoro-N-[1-(5-methyl-1,3-oxazol-2-yl)ethyl]pyrimidin-4-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 6-ethyl-5-fluoro-N-[1-(5-methyl-1,3-oxazol-2-yl)ethyl]pyrimidin-4-amine involves the inhibition of specific enzymes and proteins. It targets the DNA synthesis and repair pathways, which are critical for the survival of cancer cells. It also inhibits the activity of specific inflammatory mediators and viral proteins, leading to the suppression of inflammation and viral replication.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It induces apoptosis in cancer cells, leading to their death. It also reduces the production of inflammatory mediators, leading to the suppression of inflammation. Additionally, it inhibits the replication of viruses, leading to their suppression.

Advantages and Limitations for Lab Experiments

The advantages of using 6-ethyl-5-fluoro-N-[1-(5-methyl-1,3-oxazol-2-yl)ethyl]pyrimidin-4-amine in lab experiments include its high potency and selectivity. It also exhibits low toxicity and is relatively easy to synthesize. However, its limitations include its poor solubility and stability, which can affect its efficacy in certain applications.

Future Directions

The future directions for 6-ethyl-5-fluoro-N-[1-(5-methyl-1,3-oxazol-2-yl)ethyl]pyrimidin-4-amine include the development of new analogs with improved solubility and stability. It can also be used as a lead compound for the development of new drugs for the treatment of cancer, inflammation, and viral infections. Additionally, it can be used in combination with other drugs to enhance their efficacy and reduce their toxicity.
Conclusion:
In conclusion, this compound is a promising compound that has potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore its potential and develop new drugs based on this compound.

Synthesis Methods

The synthesis of 6-ethyl-5-fluoro-N-[1-(5-methyl-1,3-oxazol-2-yl)ethyl]pyrimidin-4-amine involves several steps. The starting materials include 2-amino-4-ethyl-5-fluoropyrimidine and 5-methyl-2-oxazoline. The reaction is carried out in the presence of a catalyst and a solvent under specific reaction conditions. The final product is obtained after purification and isolation.

Scientific Research Applications

6-ethyl-5-fluoro-N-[1-(5-methyl-1,3-oxazol-2-yl)ethyl]pyrimidin-4-amine has been extensively studied for its potential applications in various fields. It has been found to have anti-cancer, anti-inflammatory, and anti-viral properties. It also exhibits activity against bacterial and fungal infections. This compound has been used as a lead compound for the development of new drugs.

Properties

IUPAC Name

6-ethyl-5-fluoro-N-[1-(5-methyl-1,3-oxazol-2-yl)ethyl]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN4O/c1-4-9-10(13)11(16-6-15-9)17-8(3)12-14-5-7(2)18-12/h5-6,8H,4H2,1-3H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZSQIIKKIZXENC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NC=N1)NC(C)C2=NC=C(O2)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.